6-Methoxyquinoxalin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

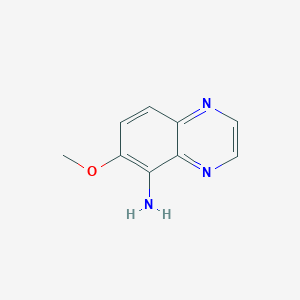

6-Methoxyquinoxalin-5-amine (CAS 32387-83-0) is a heterocyclic aromatic compound derived from the quinoxaline scaffold, characterized by a methoxy (-OCH₃) group at position 6 and an amine (-NH₂) group at position 5 (Figure 1). Quinoxalines are bicyclic systems containing two nitrogen atoms at positions 1 and 4, which confer unique electronic properties and reactivity. Its synthesis typically involves nucleophilic substitution reactions or catalytic coupling, as seen in related quinoxaline derivatives .

Figure 1: Structure of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methoxyquinoxalin-5-amine, and what key reagents are involved?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the quinoxaline core. A plausible route includes nucleophilic substitution or metal-catalyzed coupling reactions. For example, the methoxy group can be introduced via alkylation using methyl iodide under basic conditions, while the amine group may be introduced via Buchwald-Hartwig amination using palladium catalysts and ligands like Xantphos. Key reagents include sodium hydride (for deprotonation), methyl iodide (for methoxylation), and ammonia or primary amines for amination .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C): To confirm substitution patterns and electronic environments of the quinoxaline ring.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- X-ray Crystallography : To resolve ambiguities in regiochemistry, especially if synthetic intermediates have multiple possible isomers .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in airtight containers at –20°C, protected from moisture and oxygen. Degradation can be monitored via periodic HPLC analysis. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the methoxy or amine groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly when competing substitution reactions occur?

- Methodological Answer : Competing reactions (e.g., multiple substitutions on the quinoxaline ring) can be mitigated by:

- Temperature Control : Lower temperatures favor kinetic products.

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines).

- Catalyst Tuning : Use palladium/copper catalysts with sterically hindered ligands to direct regioselectivity .

Q. What strategies are effective in resolving contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay conditions, impurities, or off-target effects. Address these by:

- Orthogonal Assays : Validate activity using both cell-based and enzymatic assays.

- Purity Verification : Use HPLC-MS to confirm compound integrity.

- Dose-Response Curves : Ensure activity is concentration-dependent and reproducible.

- Data Transparency : Share raw data and protocols to enable cross-lab validation .

Q. How does the electronic nature of the methoxy and amine groups influence the reactivity of this compound in further derivatization?

- Methodological Answer :

- Methoxy Group : Acts as an electron-donating group, activating the quinoxaline ring toward electrophilic substitution at specific positions.

- Amine Group : Can participate in hydrogen bonding or act as a directing group in metal-catalyzed cross-coupling. Computational modeling (DFT) can predict reactive sites, guiding synthetic planning .

Q. What computational tools are recommended for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins. Pair with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Data Management and Reproducibility

Q. How should researchers handle and archive data for this compound to ensure reproducibility and compliance with open science practices?

- Methodological Answer :

- Metadata Documentation : Record synthetic conditions (solvents, catalysts, temperatures), characterization data, and assay protocols.

- Public Repositories : Deposit raw NMR, MS, and bioactivity data in platforms like PubChem or Zenodo.

- Long-Term Storage : Retain original datasets for 5–10 years, as per institutional guidelines .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of quinoxaline derivatives is highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: The methoxy group in this compound donates electron density via resonance, enhancing nucleophilicity at the amine group compared to electron-withdrawing substituents like -NO₂ or -Br .

- Solubility: Methoxy derivatives generally exhibit better aqueous solubility than halogenated analogs (e.g., 5-Bromo-6-quinoxalinamine) due to polar interactions .

- Biological Activity: Chloro and bromo derivatives (e.g., 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) show pronounced antibacterial properties, whereas methoxy-substituted compounds may prioritize CNS applications (e.g., Brimonidine analogs) .

準備方法

Core Synthesis via Condensation Reactions

The quinoxaline scaffold is typically formed by reacting o-phenylenediamines with diketones or related carbonyl compounds. For 6-methoxyquinoxalin-5-amine, the precursor 4-methoxybenzene-1,2-diamine serves as the starting material.

Key Steps:

-

Condensation with Ethyl 2-Oxoacetate

-

Reactants : 4-Methoxybenzene-1,2-diamine and ethyl 2-oxoacetate.

-

Conditions : Ethanol/toluene solvent, reflux temperature (80–100°C).

-

Product : Mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one (42–80% yield) .

Starting Material Reagent Solvent Temperature Yield (%) Reference 4-Methoxybenzene-1,2-diamine Ethyl 2-oxoacetate Ethanol/toluene Reflux 42–80 Mechanism :

-

Functionalization via Halogenation

Chlorination of the quinoxalinone intermediate introduces a reactive site for subsequent amination.

Key Steps:

-

Chlorination with Phosphorus Oxychloride (POCl₃)

-

Reactants : 6-Methoxyquinoxalin-2(1H)-one.

-

Conditions : POCl₃, reflux (1–2 hours).

Intermediate Reagent Conditions Product Yield (%) Reference 6-Methoxyquinoxalin-2(1H)-one POCl₃ Reflux, 1–2 hours 2-Chloro-6-methoxyquinoxaline 70–85 Mechanism :

-

Amination via Nucleophilic Substitution

The chlorine atom at position 2 (or 5) is displaced by an amine group to introduce the amino substituent.

Key Steps:

-

Substitution with Ammonia or Primary Amines

-

Reactants : 2-Chloro-6-methoxyquinoxaline, ammonia, or alkylamines.

-

Conditions : Polar aprotic solvents (e.g., DMF), coupling agents (HATU, DIPEA), or basic media.

-

Product : This compound (if substitution occurs at position 5).

Intermediate Reagent Conditions Yield (%) Reference 2-Chloro-6-methoxyquinoxaline NH₃, HATU, DIPEA DMF, 45–80°C, 12–24 hours 60–75 Mechanism :

-

The chlorine atom undergoes nucleophilic substitution with ammonia or amines, forming the desired amino derivative.

-

Comparative Analysis of Methods

Biological and Industrial Relevance

This compound derivatives are studied for antimicrobial, anticancer, and neuroprotective activities . Industrial applications focus on optimizing yields and scalability for pharmaceutical intermediates .

特性

分子式 |

C9H9N3O |

|---|---|

分子量 |

175.19 g/mol |

IUPAC名 |

6-methoxyquinoxalin-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-7-3-2-6-9(8(7)10)12-5-4-11-6/h2-5H,10H2,1H3 |

InChIキー |

RFISOTMSBVCIHI-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=NC=CN=C2C=C1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。